
6-sec-Butyloxy-3-chlorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butoxy and chloro substituents on the phenyl ring provides unique reactivity and selectivity in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE typically involves the reaction of 6-sec-butoxy-3-chlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-sec-butoxy-3-chlorophenyl bromide+Zn→6-sec-butoxy-3-chlorophenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield. The final product is often supplied as a 0.50 M solution in THF to maintain stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out in an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific electrophile used. In Negishi coupling, the product is a new carbon-carbon bond between the phenyl ring and the electrophile. In substitution reactions, the product is a substituted phenyl derivative.
Applications De Recherche Scientifique
6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
The mechanism of action of 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the organic halide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chlorohexylzinc Bromide: Similar in structure but lacks the sec-butoxy group, leading to different reactivity and selectivity.
3-Butenylzinc Bromide: Contains a butenyl group instead of the sec-butoxy group, used in different synthetic applications.
Uniqueness
The presence of the sec-butoxy group in 6-SEC-BUTYLOXY-3-CHLOROPHENYLZINC BROMIDE provides unique steric and electronic properties, making it particularly useful in selective organic transformations. Its ability to participate in both substitution and cross-coupling reactions with high efficiency sets it apart from other organozinc reagents.
Propriétés
Formule moléculaire |
C16H16BrClOZn |
|---|---|
Poids moléculaire |
405.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide |
InChI |
InChI=1S/C16H16ClO.BrH.Zn/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SSKCVJDGGKWGLY-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


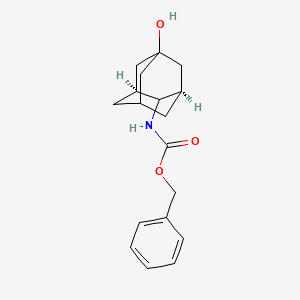
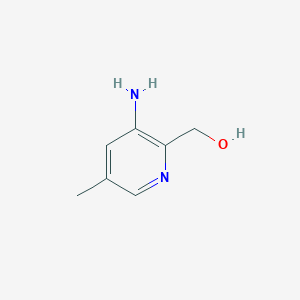
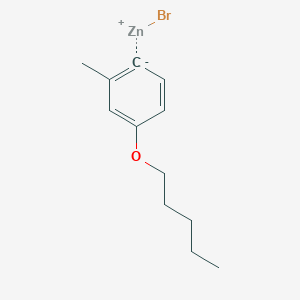
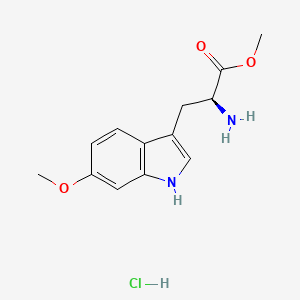
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
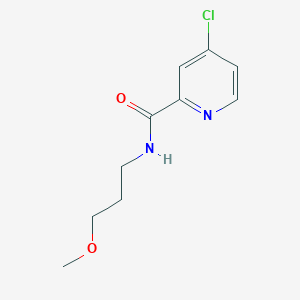
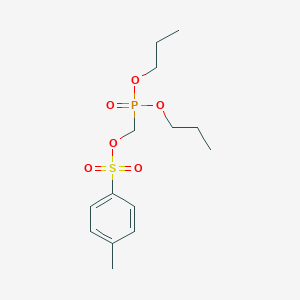
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
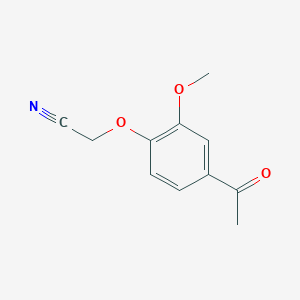
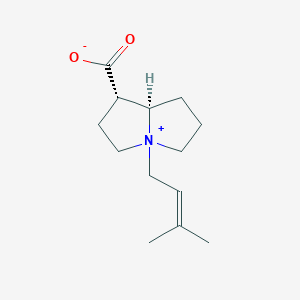
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
